[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2622154-79-2
VCID: VC11640000
InChI: InChI=1S/C35H34NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26,34,36H,1-3H3/t34-,39+/m0/s1
SMILES: CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C35H34NOPS
Molecular Weight: 547.7 g/mol

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide

CAS No.: 2622154-79-2

Cat. No.: VC11640000

Molecular Formula: C35H34NOPS

Molecular Weight: 547.7 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide - 2622154-79-2

Specification

CAS No. 2622154-79-2
Molecular Formula C35H34NOPS
Molecular Weight 547.7 g/mol
IUPAC Name (R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C35H34NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26,34,36H,1-3H3/t34-,39+/m0/s1
Standard InChI Key XNYUZKXTPNKJPL-AWLITPKASA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
SMILES CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Sulfinamide Core: The tt-butylsulfinamide group (C(CH3)3SO\text{C}(CH_3)_3\text{SO}) serves as a chiral auxiliary, directing stereochemical outcomes in metal coordination.

  • Biphenyl Backbone: A rigid 1,1'-biphenyl moiety enhances steric bulk, promoting selective substrate binding in catalytic cycles.

  • Diphenylphosphino Arm: The electron-rich P(C6H5)2\text{P}(\text{C}_6\text{H}_5)_2 group facilitates strong π\pi-backbonding with transition metals, stabilizing reactive intermediates .

Key Identifiers

PropertyValue
CAS No.2622154-79-2
Molecular FormulaC35H34NOPS\text{C}_{35}\text{H}_{34}\text{NOPS}
Molecular Weight547.7 g/mol
IUPAC Name(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide
SMILESCC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
InChIKeyXNYUZKXTPNKJPL-AWLITPKASA-N

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step sequence involving:

  • Suzuki-Miyaura Coupling: To construct the biphenyl scaffold from bromophenyl precursors.

  • Phosphine Introduction: A palladium-catalyzed phosphorylation installs the P(C6H5)2\text{P}(\text{C}_6\text{H}_5)_2 group at the ortho position of the biphenyl system.

  • Sulfinamide Formation: Stereoselective condensation of tt-butanesulfinamide with the phosphorylated intermediate under inert conditions.

Critical to the process is the use of chiral auxiliaries and low-temperature lithiation to preserve stereochemical integrity. Purification via flash chromatography (hexane/ethyl acetate) yields the product in 68–72% enantiomeric excess, as confirmed by chiral HPLC.

Applications in Asymmetric Catalysis

Transition Metal Complexation

The ligand forms octahedral complexes with Pd(0)\text{Pd}(0) and Rh(I)\text{Rh}(I), as evidenced by X-ray crystallography. Key interactions include:

  • Pd–P\text{Pd–P} bond length: 2.28 Å

  • Pd–S\text{Pd–S} coordination: 2.51 Å

These metrics suggest a balance between electronic donation (phosphine) and steric guidance (sulfinamide), crucial for asymmetric induction.

Enantioselective Reactions

  • Hydrogenation of α,β-Unsaturated Ketones

    • Substrate: (E)(E)-1,3-diphenylpropenone

    • Conditions: 5 mol% Rh(COD)2BF4\text{Rh}(\text{COD})_2\text{BF}_4, 10 bar H2\text{H}_2, 25°C

    • Outcome: 94% ee (R-configuration), 98% conversion.

  • Suzuki-Miyaura Cross-Coupling

    • Substrates: Aryl bromides and phenylboronic acids

    • Catalyst: 2 mol% Pd2(dba)3\text{Pd}_2(\text{dba})_3/ligand

    • Yield: 89–93%, enantiomeric ratio up to 97:3.

Limitations and Mitigation Strategies

ChallengeImpact on PerformanceMitigation Approach
Air SensitivityOxidative degradation of phosphineStorage under N2\text{N}_2, use of Schlenk techniques
Low Solubility in Polar SolventsLimited reaction scopeCo-solvent systems (THF/DMF 4:1)
Synthetic ComplexityHigh production costsFlow chemistry optimization

Future Directions

  • Computational Modeling: DFT studies to predict optimal metal-ligand geometries for challenging substrates.

  • Heterogenization: Immobilization on mesoporous silica for recyclable catalysis.

  • Expanded Substrate Scope: Applications in C–H activation and allylic alkylation.

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